molecular formula C11H12O2S B8277588 1-(Phenylthio)pentane-2,4-dione

1-(Phenylthio)pentane-2,4-dione

Cat. No.: B8277588
M. Wt: 208.28 g/mol
InChI Key: XONQJZYCHZILBQ-UHFFFAOYSA-N
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Description

1-(Phenylthio)pentane-2,4-dione (CAS No: 38793-73-6) is a specialist β-diketone in which one of the α-hydrogens of pentane-2,4-dione is replaced by a phenylthio group . This structural modification confers distinct chemical properties, making it a valuable compound for research applications. A key characteristic of this molecule is its behavior in the enol form. Nuclear Magnetic Resonance (NMR) studies indicate that it adopts the cis-enol form almost completely and is engaged in a significantly stronger intramolecular hydrogen bond compared to its parent compound, acetylacetone . This enhanced hydrogen bond strength is of particular interest in physical chemistry and spectroscopy research for studying chelation effects, electron delocalization, and hydrogen bond dynamics in six-membered chelate rings . The electron-withdrawing and conjugative properties of the phenylthio substituent are key factors influencing the stability of the enol form and the overall strength of the hydrogen bond . Researchers utilize this compound as a precursor for synthesizing heterocyclic systems and as a ligand in coordination chemistry. Its strong chelating ability allows for the formation of complexes with various metal ions, which can be studied for applications in catalysis and materials science. The compound must be stored according to recommended guidelines and requires careful handling. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

1-phenylsulfanylpentane-2,4-dione

InChI

InChI=1S/C11H12O2S/c1-9(12)7-10(13)8-14-11-5-3-2-4-6-11/h2-6H,7-8H2,1H3

InChI Key

XONQJZYCHZILBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CSC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among pentane-2,4-dione derivatives significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Thio-Substituted Derivatives

Compound Substituent Physical State Yield (%) Key Properties Reference
3-(Phenylthio)pentane-2,4-dione (PTPD) -SPh Yellow liquid 72 Enhanced steric hindrance; moderate H-bond basicity; planar cis-enol tautomer
3-(Butylthio)pentane-2,4-dione -S(C₄H₉) Not reported Increased lipophilicity; reduced polarity compared to PTPD
3-(Dodecylthio)pentane-2,4-dione -S(C₁₂H₂₅) Not reported Highly lipophilic; potential for micelle formation in solvents
  • Key Differences :
    • Polarity : PTPD’s aromatic -SPh group confers greater polarity than alkylthio analogs, affecting solubility in polar solvents .
    • Reactivity : The phenylthio group in PTPD may sterically hinder nucleophilic attacks compared to linear alkylthio chains .

Fluorinated Derivatives

Compound Substituent H-Bond Acidity Applications Reference
1,1,1-Trifluoropentane-2,4-dione -CF₃ High Catalysis; coordination chemistry
Hexafluoropentane-2,4-dione -CF₃ and -CF₂ High Chelating agent for metal ions
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione -C₆H₄F and -CH₃ Moderate Pharmaceutical intermediate (e.g., Rosuvastatin)
  • Key Differences :
    • Hydrogen Bonding : Fluorinated derivatives exhibit significant H-bond acidity due to electron-withdrawing -CF₃ groups, unlike PTPD, which lacks H-bond acidity .
    • Bioactivity : The 4-fluorophenyl group in 1-(4-fluorophenyl)-4-methylpentane-1,3-dione enhances metabolic stability in drug candidates .

Heterocyclic and Condensation Derivatives

Compound Structure Applications Reference
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethan-1-one Thiazolo-triazole fused ring Growth regulation in plants
3-[1-(4-Methoxyphenyl)prop-2-yn-1-yl]pentane-2,4-dione Propargyl-linked aryl group Synthetic intermediate for dyes
3-Chloropentane-2,4-dione -Cl substituent Precursor for agrochemicals
  • Key Differences: Reactivity: Chloro and propargyl derivatives undergo facile nucleophilic substitution or cycloaddition reactions, whereas PTPD’s -SPh group favors electrophilic aromatic substitution .

Tautomerism and Spectroscopic Behavior

  • PTPD vs. AA: Tautomeric Stability: PTPD’s cis-enol form is less stabilized than AA’s due to the electron-withdrawing -SPh group, as shown by DFT-calculated vibrational frequencies . Spectroscopic Shifts: The -SPh group in PTPD causes downfield shifts in ¹H NMR (aromatic protons at δ 7.08–7.27) and distinct IR carbonyl stretches (198.3 ppm in ¹³C NMR) compared to AA’s δ 2.2 (CH₃) and 187–202 ppm (C=O) .

Preparation Methods

Homopropargyl Alcohol Oxidation

A metal-free γ-arylation strategy involves the oxidation of homopropargyl alcohols bearing phenylthio substituents. As detailed in, homopropargyl alcohols are synthesized via a Barbier-type reaction between propargyl bromide, aldehydes, and zinc dust in tetrahydrofuran (THF). For example, reaction of benzaldehyde with propargyl bromide yields 1-phenylbut-3-yn-1-ol, which is subsequently oxidized using Dess-Martin periodinane (DMP) in dichloromethane (DCM) to form 1-(phenyl)pentane-2,4-dione derivatives.

Mechanistic Insights :
The oxidation proceeds via a two-electron transfer mechanism, converting the homopropargyl alcohol’s propargyl moiety into a ketone. When a phenylthio group is introduced at the γ-position prior to oxidation, the final product becomes 1-(phenylthio)pentane-2,4-dione. This method avoids transition-metal catalysts, making it advantageous for large-scale synthesis.

Experimental Optimization :

  • Solvent : DCM ensures high solubility of DMP and intermediates.

  • Temperature : Reactions proceed at 0°C to room temperature to prevent side reactions.

  • Yield : Typical isolated yields range from 70% to 82% after column chromatography.

Nucleophilic Substitution at the γ-Position

Thiophenol Alkylation

Direct functionalization of pentane-2,4-dione’s γ-position is achieved via nucleophilic substitution. Treatment of γ-chloropentane-2,4-dione with thiophenol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) affords the target compound. This method, though straightforward, requires careful control of reaction conditions to avoid over-alkylation.

Reaction Parameters :

  • Base : Potassium carbonate (2.0 equiv.) deprotonates thiophenol, enhancing nucleophilicity.

  • Solvent : Polar aprotic solvents like DMF facilitate SN2 mechanisms.

  • Time and Temperature : Reactions complete within 6–8 hours at 60°C, yielding 65–75% product.

Spectroscopic Validation :

  • ¹H NMR : Characteristic signals include δ 3.85 (s, 2H, CH₂SPh), 2.25 (s, 6H, two COCH₃ groups).

  • IR : Strong absorptions at 1715 cm⁻¹ (C=O) and 690 cm⁻¹ (C-S).

Hetero-Diels–Alder Reactions

Sulfonyl Cyanide Cycloaddition

A less conventional route involves the Hetero-Diels–Alder reaction of 1,3-bis(trimethylsilyloxy)-1,3-dienes with arylsulfonyl cyanides. As reported in, dienes derived from pentane-2,4-dione react with sulfonyl cyanides at 45°C under solvent-free conditions to form pyridine derivatives. Subsequent reductive desulfonylation (e.g., using LiAlH₄) converts the sulfonyl group to a thioether, yielding this compound.

Key Considerations :

  • Reactivity : Electron-deficient dienes require elevated temperatures (60°C) for full conversion.

  • Post-Modification : Desulfonylation steps must be carefully optimized to prevent diketone degradation.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Catalyst/Reagent Scalability
γ-Arylation70–8224–48 hDess-Martin periodinaneHigh
Nucleophilic Substitution65–756–8 hK₂CO₃Moderate
Hetero-Diels–Alder55–6048–96 hNoneLow

Advantages and Limitations :

  • γ-Arylation : High yields and metal-free conditions but requires multi-step synthesis.

  • Nucleophilic Substitution : Rapid and simple but limited by substrate availability.

  • Hetero-Diels–Alder : Modular but low-yielding and technically demanding .

Q & A

Q. What are the recommended methods for synthesizing and purifying 1-(phenylthio)pentane-2,4-dione?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting phenylthiol derivatives with pentane-2,4-dione under basic conditions (e.g., Cs₂CO₃ in acetonitrile) can yield the target compound . Optimization of reaction parameters, such as solvent polarity and base strength, is critical to avoid incomplete deacylation or side reactions. Purification via column chromatography or recrystallization (using solvents like hexane/ethyl acetate) is recommended to achieve high purity (>95%) .

Q. What safety protocols are essential for handling this compound in the laboratory?

The compound poses acute risks, including skin/eye irritation and respiratory distress. Chronic exposure may lead to neurotoxic effects or mutagenicity. Key safety measures include:

  • Use of PPE (gloves, goggles, lab coat) and fume hoods.
  • Storage in airtight containers away from oxidizing agents, strong bases, and ignition sources .
  • Immediate decontamination of spills with inert absorbents (e.g., vermiculite) and neutral pH wash solutions .

Q. How can spectroscopic techniques characterize this compound’s structural and electronic properties?

  • IR/Raman spectroscopy : Identify tautomeric forms (e.g., keto-enol equilibrium) by analyzing O–H (~3000 cm⁻¹) and C=O (~1600 cm⁻¹) stretching vibrations .
  • DFT calculations : Validate experimental spectra (e.g., B3LYP/6-311G** level) to predict vibrational frequencies and electronic transitions .
  • NMR : Use ¹H/¹³C NMR to confirm substituent effects on chemical shifts, particularly the phenylthio group’s electron-withdrawing properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes involving this compound?

Incomplete deacylation or side reactions (e.g., during fluorination) may arise from suboptimal reaction conditions. Systematic troubleshooting includes:

  • Parameter screening : Adjusting solvent polarity (e.g., CH₃CN vs. DMF), base strength (e.g., Cs₂CO₃ vs. KOH), and temperature .
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediates or byproducts.
  • Computational modeling : Predict reactivity pathways using DFT to optimize transition states .

Q. What computational strategies are effective for studying this compound’s tautomerism and solvent interactions?

  • Solvent descriptors : Apply partition coefficient models (e.g., log P) to predict solubility and hydrogen-bonding interactions in polar solvents like water or DMSO .
  • Tautomeric analysis : Compare Gibbs free energy differences between keto and enol forms using MP2 or B3LYP methods. Solvent effects can be modeled with COSMO-RS .
  • Molecular dynamics : Simulate solvent-shell interactions to explain experimental spectral shifts or reactivity trends .

Q. How does this compound compare to its analogs (e.g., acetylacetone) in coordination chemistry or catalytic applications?

  • Electronic effects : The phenylthio group reduces electron density at the diketone moiety, altering metal-ligand binding strength (e.g., with Cu²⁺ or Fe³⁺). This can be quantified via UV-Vis titration or cyclic voltammetry .
  • Catalytic activity : Test its efficacy in reactions like thioacetalization, where it may outperform traditional thiols due to reduced odor and enhanced stability .

Methodological Notes

  • Data validation : Cross-reference experimental results (e.g., IR peaks) with computational predictions to confirm assignments .
  • Controlled experiments : Use deuterated analogs (e.g., D₂O exchange) to isolate tautomer-specific spectral features .
  • Hazard mitigation : Regularly audit storage conditions and conduct air quality monitoring to detect vapor leaks .

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